4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione
Description
4-Ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione (CAS: 43083-10-9) is a bicyclic heterocyclic compound featuring fused pyran and indolizine moieties. It is recognized for its role as a critical intermediate in synthesizing topoisomerase I inhibitors, including the anticancer drugs Irinotecan and Exatecan . The compound’s structure includes:
- A pyran ring fused to an indolizine system.
- Two ketone groups at positions 3 and 10.
- An ethyl substituent at position 2.
Its stereochemistry (particularly the S-enantiomer) is pivotal for biological activity, as demonstrated in asymmetric synthesis protocols developed by Henegar et al. (1997), which enable efficient production of Camptothecin analogs .
Properties
CAS No. |
43083-10-9 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione |
InChI |
InChI=1S/C13H15NO3/c1-2-9-10-6-8-4-3-5-14(8)12(15)11(10)7-17-13(9)16/h6,9H,2-5,7H2,1H3 |
InChI Key |
LJSZDOHIXFTIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCCC3=C2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization and Ring Formation
The core pyrano-indolizine structure is often constructed via acid-catalyzed cyclization reactions. A patented method involves condensing a substituted tetralone derivative with a trifluoroacetylated amine under acidic conditions to form the indolizine backbone. For example, reacting 8-amino-6-fluoro-5-methyl-2-trifluoroacetylamino-1-tetralone with a ketone precursor in methanesulfonic acid (MsOH) facilitates cyclization at elevated temperatures (80–100°C). This step forms the tricyclic intermediate, which is subsequently hydrolyzed to yield the target compound.
Key parameters for this step include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acid catalyst | Methanesulfonic acid | Enhances cyclization efficiency |
| Temperature | 80–100°C | Minimizes side reactions |
| Reaction time | 4–6 hours | Balances completion vs. degradation |
This method achieves yields of 65–75% with HPLC purity >95%.
Stereochemical Control via Asymmetric Catalysis
The biological activity of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione derivatives depends critically on the (S)-enantiomer configuration. Asymmetric synthesis employs chiral Lewis acid catalysts, such as bis-oxazoline-copper complexes, to induce enantioselectivity during key ring-forming steps. For instance, a study demonstrated that using (R)-BINAP as a ligand with palladium catalysts in ethanol at reflux (78°C) produces the (S)-enantiomer with >98% enantiomeric excess (ee).
Analytical validation via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms stereochemical integrity. Industrial protocols often integrate continuous flow reactors to maintain precise temperature control, further enhancing ee by minimizing racemization.
Functionalization and Post-Cyclization Modifications
After forming the pyrano-indolizine core, functionalization introduces the ethyl and ketone groups. Alkylation of the intermediate with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C selectively substitutes the 4-position. Subsequent oxidation using Jones reagent (CrO3 in H2SO4) converts secondary alcohols to the 3- and 10-ketones, completing the dione structure.
Representative reaction sequence:
- Cyclization → 2. Ethylation → 3. Oxidation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | MsOH, 90°C, 5 hours | 70 |
| 2 | Ethyl bromide, NaH, THF, 0°C | 85 |
| 3 | Jones reagent, acetone, 25°C | 90 |
This sequence achieves an overall yield of 53.5%.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and environmental sustainability. Continuous flow systems replace batch reactors, reducing reaction times from hours to minutes. For example, a telescoped process combining cyclization, alkylation, and oxidation in a single flow setup achieves 80% yield with 99.8% purity. Solvent recovery systems (e.g., distillation of THF and ethanol) minimize waste, aligning with green chemistry principles.
Purification and Crystallization Techniques
Final purification often involves recrystallization from ethanol or 1-butanol. Slow cooling (-20°C) of a saturated solution yields high-purity crystals (>99.8% by HPLC). Alternative methods, such as preparative HPLC with C18 columns (acetonitrile/water gradient), resolve residual stereochemical impurities but are less cost-effective for industrial use.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale vs. industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Catalyst | Chiral Lewis acids | Heterogeneous catalysts |
| Reaction time | 12–24 hours | <1 hour |
| Yield | 50–60% | 70–80% |
| Purity | >95% | >99.8% |
| Environmental impact | High solvent waste | Solvent recycling systems |
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyranoindolizine Core
Key Observations :
- Ethyl vs. Methyl/Propyl: The ethyl group balances lipophilicity and steric bulk, optimizing interactions in drug-target binding. Methyl analogs (e.g., C₁₂H₁₁NO₅) exhibit reduced metabolic stability, while propyl derivatives (C₁₄H₁₅NO₅) may hinder solubility .
- Stereochemistry : The S-enantiomer (CAS: 110351-94-5) is pharmacologically active, whereas the R-enantiomer (CAS: 110351-91-2) shows negligible activity in Camptothecin analog synthesis .
Functional Group Modifications
Ketone Positioning in Anthraquinone Derivatives
Unlike the target compound, these anthraquinones predominantly feature ketones at C9/C10 rather than C3/C10 and are prone to oxidative instability .
Research Findings :
- The ethyl group’s optimal chain length enhances the target compound’s membrane permeability compared to methyl/propyl variants, as evidenced by its efficacy in Irinotecan production .
- Substituting the ethyl group with bulkier alkyl chains (e.g., propyl) reduces synthetic yields due to steric clashes in ring-closing reactions .
Stability and Commercial Availability
- Stability: The target compound’s fused pyran-indolizine system confers greater stability than anthraquinones, which degrade under light/oxidative conditions .
- Suppliers : The S-enantiomer is commercially available from suppliers like Accela ChemBio and Amadis Chemical, whereas the R-enantiomer is less accessible .
Biological Activity
4-Ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to camptothecin and its derivatives, which are known for their anticancer properties. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 110351-94-5
The compound appears as a light yellow solid and serves as an intermediate in the synthesis of various anticancer agents, particularly those derived from camptothecin.
The biological activity of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione is primarily attributed to its role as an inhibitor of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription; by inhibiting it, the compound causes DNA damage leading to apoptosis in cancer cells. This mechanism is similar to that of established anticancer drugs such as irinotecan and topotecan.
Biological Activities
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines in vitro. Studies indicate it may be effective against leukemia and solid tumors.
- A study conducted by Wall et al. (1966) demonstrated that derivatives of camptothecin exhibit strong inhibitory activity against malignant tumors in animal models.
-
Mechanistic Studies :
- Research has indicated that the compound induces cell cycle arrest and apoptosis in cancer cells through the activation of p53 and other apoptotic pathways.
- Molecular docking studies suggest that the compound binds effectively to the active site of topoisomerase I, confirming its role as an inhibitor.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Topoisomerase I inhibition |
| MCF-7 (Breast) | 7.8 | Induction of apoptosis |
| A549 (Lung) | 6.5 | Cell cycle arrest |
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that treatment with this compound leads to significant tumor regression in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione?
Methodological Answer:
The compound is synthesized via a multi-step process involving catalytic asymmetric reactions. Key steps include:
- Reaction Setup : Charging a reactor with precursors such as (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 1-(2-amino-5-hydroxyphenyl)propan-1-one, along with a catalyst (e.g., acid or metal-based) and a solvent like ethanol or 1-butanol .
- Temperature Control : Rapid heating (<45 minutes) to reflux conditions (>100°C) to minimize side reactions and improve yield .
- Crystallization : Ethanol or 1-butanol is added post-reaction to induce crystallization, achieving ≥99.8% purity via HPLC .
Advanced: How can stereochemical integrity be maintained during asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) to control the formation of the (S)-configured intermediate, critical for downstream applications like irinotecan synthesis .
- Analytical Validation : Employ chiral HPLC or polarimetry to quantify enantiomeric excess (ee). For example, the asymmetric synthesis in achieved >98% ee using optimized catalytic conditions .
- Kinetic Resolution : Monitor reaction progress under controlled temperature to prevent racemization during prolonged heating .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the indolizine core and substituent positions (e.g., ethyl and pyrano groups). Peaks at δ 2.23–2.53 ppm in 1H NMR correlate with tetrahydroindolizine protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₅NO₃ requires m/z 245.1052) .
- IR Spectroscopy : Stretching frequencies for lactam (C=O at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) groups confirm functional groups .
Advanced: How can solvent selection impact crystallization efficiency and purity?
Methodological Answer:
- Polar Protic Solvents : Ethanol or 1-butanol enhances crystallization by reducing solubility of the product at lower temperatures. Ethanol yields smaller crystals, while 1-butanol favors larger, purer crystals due to slower nucleation .
- Solvent Removal : Partial distillation of water (formed during reaction) improves yield by shifting equilibrium toward product formation .
- Data-Driven Optimization : Screen solvents (e.g., methanol, acetonitrile) using Design of Experiments (DoE) to balance solubility and recovery, as demonstrated in for similar indolizine derivatives .
Data Contradiction: How should researchers address discrepancies in reaction yields during scale-up?
Methodological Answer:
- Parameter Analysis : Compare lab-scale vs. pilot-scale conditions (e.g., heating rate, stirring efficiency). notes that rapid heating (<45 minutes) is critical to avoid decomposition .
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities formed during incomplete reactions or side reactions (e.g., hydrolysis of the lactam ring).
- Case Study : In , switching from methanol to acetonitrile increased yields of pyrano-indolizine analogs by 20% due to better solvation of intermediates .
Advanced: What strategies resolve low regioselectivity in functionalizing the indolizine core?
Methodological Answer:
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridyl) to favor substitution at the C-3 or C-10 positions, as shown in for arylindolizines .
- Computational Modeling : DFT calculations predict electron density hotspots (e.g., C-3 is more nucleophilic than C-10 in the pyranoindolizine system) .
- Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) using silyl ethers to direct functionalization .
Basic: What purification methods are optimal for isolating high-purity 4-ethyl-pyranoindolizine-dione?
Methodological Answer:
- Column Chromatography : Use silica gel with cyclohexane/ethyl acetate (8:2) to separate non-polar byproducts, achieving >95% purity .
- Recrystallization : Ethanol yields 99.8% purity after two cycles, confirmed by HPLC .
- Distillation : Remove low-boiling-point impurities (e.g., residual amines) under reduced pressure .
Advanced: How can researchers troubleshoot enantiomer inversion during storage?
Methodological Answer:
- Stability Studies : Monitor ee over time under varying conditions (humidity, temperature). Store at -20°C in inert atmospheres to prevent racemization.
- pH Control : Maintain neutral pH in solution forms, as acidic/basic conditions accelerate epimerization .
- Solid-State Analysis : Use X-ray crystallography to confirm crystal packing stability. Amorphous forms are prone to inversion compared to crystalline .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods during synthesis due to volatile organic solvents (ethanol, 1-butanol) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as indolizine derivatives may exhibit toxicity .
- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
Advanced: What computational tools aid in predicting the reactivity of 4-ethyl-pyranoindolizine-dione derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) using software like Gaussian or ORCA .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-10) with biological activity for drug discovery .
- Docking Studies : Predict binding affinity to topoisomerase I (a target of camptothecin analogs) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
